REACTION_CXSMILES
|
Cl[C:2]([C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>CCOC(C)=O>[I:11][C:8]1[CH:9]=[CH:10][C:5]([C:2]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)([CH3:4])[CH3:3])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC(C)(C)C1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is irradiated under microwave irradiation for 20 min at 160° C. (×10)
|
Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
The combined reaction mixtures
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
The solvent is concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (50% EtOAc in pet ether)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C(C)(C)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |